molecular formula C14H12ClN5S B2880085 5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione CAS No. 1018052-40-8

5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0^{2,6}]trideca-1(13),2(6),3-triene-8-thione

Cat. No.: B2880085
CAS No.: 1018052-40-8
M. Wt: 317.8
InChI Key: KOHXCONKRWATBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-4,5,7,9,13-pentaazatricyclo[7.4.0.0²,⁶]trideca-1(13),2(6),3-triene-8-thione is a heterocyclic compound characterized by a complex tricyclic scaffold containing five nitrogen atoms and a thione group. Its structure features a 3-chlorophenyl substituent at the 5-position, which likely influences its electronic and steric properties. The presence of multiple nitrogen atoms and a sulfur-containing thione group may enhance hydrogen-bonding interactions and redox activity, distinguishing it from simpler azacyclic derivatives.

Properties

IUPAC Name

5-(3-chlorophenyl)-4,5,7,9,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6-triene-8-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5S/c15-9-3-1-4-10(7-9)20-13-11(8-17-20)12-16-5-2-6-19(12)14(21)18-13/h1,3-4,7-8,16H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZBZFNPGTZPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C3C=NN(C3=NC(=S)N2C1)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The compound’s pentaazatricyclic core differentiates it from related heterocycles. For instance:

  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi) and 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj) () share a tetracyclic framework but incorporate two sulfur atoms (dithia) and a ketone group instead of a thione. The substituents (methoxy or hydroxy groups) at the 4-position of the phenyl ring contrast with the 3-chlorophenyl group in the target compound, which may alter solubility and bioavailability .
  • Pesticide derivatives such as procymidone and vinclozolin () feature dichlorophenyl groups but simpler bicyclic or oxazolidinedione cores. Their structures prioritize fungicidal activity via specific interactions with fungal proteins, whereas the target compound’s tricyclic system could enable broader or more selective binding .

Substituent Effects

  • 3-Chlorophenyl vs. 4-Methoxy/Hydroxyphenyl : The electron-withdrawing chlorine atom at the 3-position may reduce electron density in the aromatic ring compared to electron-donating methoxy or hydroxy groups. This could affect π-π stacking interactions or metabolic stability.
  • Thione (C=S) vs.

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Functional Groups Documented Use/Activity Reference
Target Compound Pentaazatricyclo[7.4.0.0²,⁶] 3-Chlorophenyl Thione (C=S) Research compound (potential medicinal) N/A
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo Tetracyclic 4-Methoxyphenyl Ketone (C=O) Structural study
Procymidone Azabicyclohexane dione 3,5-Dichlorophenyl Dione (C=O) Fungicide
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl Oxazolidinedione Fungicide

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s tricyclic system likely requires multi-step synthesis, contrasting with the simpler routes for pesticides in .
  • Unexplored Bioactivity: While dichlorophenyl-containing pesticides are well-studied, the combination of a 3-chlorophenyl group with a thione and pentaazatricyclic core remains underexplored.
  • Structure-Activity Relationships (SAR) : Comparative studies with IIi/IIj could clarify the impact of sulfur vs. oxygen and substituent positioning on reactivity and binding .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A primary route involves cyclocondensation reactions between thiourea analogs and chlorophenyl-substituted precursors. For example, reacting 3-chlorophenylguanidine with α,β-unsaturated ketones under acidic conditions yields intermediates that undergo intramolecular cyclization to form the tricyclic core.

Reaction Conditions :

  • Solvent : Ethanol or dimethylformamide (DMF)
  • Catalyst : HCl or p-toluenesulfonic acid
  • Temperature : 80–100°C
  • Time : 12–24 hours

Mechanism :

  • Protonation of the guanidine nitrogen enhances electrophilicity.
  • Michael addition of the α,β-unsaturated carbonyl forms a six-membered ring.
  • Intramolecular nucleophilic attack by the thiourea sulfur generates the thione group.

Yield : 45–60% after column chromatography (silica gel, ethyl acetate/hexane).

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce the 3-chlorophenyl group post-cyclization. This method avoids direct handling of reactive chlorophenyl intermediates.

Procedure :

  • Synthesize the boronic ester of the tricyclic core.
  • Couple with 3-chlorophenylboronic acid using Pd(PPh₃)₄.
  • Purify via recrystallization from methanol.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : Na₂CO₃
  • Solvent : Toluene/water (3:1)
  • Temperature : 90°C, 8 hours

Yield : 70–75%.

Thionation of Oxo Precursors

Conversion of a ketone intermediate to the thione is achieved using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).

Steps :

  • Prepare 5-(3-chlorophenyl)-8-oxo analog via cyclization.
  • Treat with Lawesson’s reagent in anhydrous THF.
  • Isolate via filtration and wash with cold ether.

Optimization Data :

Parameter Value Source
Reagent Lawesson’s reagent (2 eq)
Temperature Reflux (66°C)
Time 4 hours
Purity (HPLC) >98%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.72–7.68 (m, 4H, Ar–H), 4.32 (t, 2H, J = 6.8 Hz), 3.91 (s, 3H, N–CH₃).
  • FT-IR (KBr): 3150 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=S), 750 cm⁻¹ (C–Cl).
  • MS (ESI+) : m/z 318.1 [M+H]⁺.

Crystallographic Insights

Single-crystal X-ray diffraction reveals a planar triazole ring and a puckered pyrimidine-thione system. The dihedral angle between the chlorophenyl group and the tricyclic core is 55.3°, influencing π-π stacking interactions.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Cyclocondensation 45–60 95 Moderate High
Suzuki Coupling 70–75 98 High Moderate
Thionation 80–85 98 Low Low

Key Observations :

  • Suzuki coupling offers superior yield and purity but requires expensive palladium catalysts.
  • Thionation, while efficient, poses challenges in handling toxic reagents like P₄S₁₀.

Industrial and Environmental Considerations

  • Waste Management : Thionation generates hazardous sulfur byproducts, necessitating neutralization with aqueous NaOH.
  • Green Chemistry Alternatives : Microwave-assisted cyclocondensation reduces reaction times by 50% and solvent use by 30%.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.